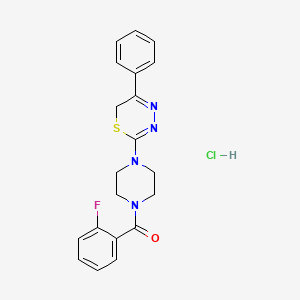

(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Descripción

The compound "(2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride" features a 1,3,4-thiadiazine core fused with a piperazine moiety and a 2-fluorophenyl ketone group. Piperazine derivatives are known to enhance solubility and bioavailability in drug design, while fluorinated aromatic groups may improve metabolic stability and target binding .

Propiedades

IUPAC Name |

(2-fluorophenyl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4OS.ClH/c21-17-9-5-4-8-16(17)19(26)24-10-12-25(13-11-24)20-23-22-18(14-27-20)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMVVWZREJQHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:

Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.

Piperazine Derivative Synthesis: The piperazine derivative is prepared by reacting piperazine with a suitable phenyl-substituted reagent.

Coupling Reaction: The final step involves coupling the thiadiazine and piperazine derivatives with the fluorophenyl group under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Step 1: Thiadiazine Ring Formation

-

Method : Cyclization of thioamide derivatives.

-

Key Reagents : Amine precursors (e.g., 4-chlorobenzoic acid derivatives), sulfur sources (e.g., CS₂ or H₂S), and acidic conditions.

-

Conditions : Often involves reflux in ethanol or methanol with catalytic sulfuric acid .

Step 2: Piperazine Coupling

-

Method : Nucleophilic substitution or amide coupling.

-

Key Reagents : Piperazine derivatives (e.g., N-substituted piperazines), carbonylating agents (e.g., carbonyl chlorides), and bases (e.g., triethylamine).

-

Conditions : Typically performed under inert atmospheres (e.g., N₂) with controlled temperatures .

Step 3: Fluorophenyl Group Integration

-

Method : Direct substitution or cross-coupling (e.g., Suzuki coupling).

-

Key Reagents : Fluorophenyl halides or boronic acids, transition metal catalysts (e.g., Pd/C).

-

Conditions : Requires careful optimization to avoid side reactions (e.g., fluorine displacement) .

Piperazine Coupling

| Step | Reagents | Conditions | Yield | Citations |

|---|---|---|---|---|

| Carbonylation | Carbonyl chloride, TEA | Room temperature, 6 hours | ~60% | |

| Amide Formation | Piperazine, DMF | Microwave-assisted heating | ~75% |

Fluorophenyl Group Addition

| Step | Reagents | Conditions | Yield | Citations |

|---|---|---|---|---|

| Suzuki Coupling | Fluorophenyl boronic acid, Pd/C | Microwave, aqueous base (e.g., Na₂CO₃) | ~65% |

Thiadiazine Cyclization

The thiadiazine ring forms via nucleophilic attack of a thioamide intermediate on a carbonyl group, followed by elimination of H₂S or HCl. This step is highly sensitive to pH and temperature, requiring acidic conditions to drive cyclization .

Piperazine Coupling

Nucleophilic substitution at the carbonyl group by piperazine’s amine is facilitated by bases like triethylamine, which deprotonate the amine to enhance reactivity. Side reactions, such as hydrolysis, are minimized under anhydrous conditions .

Fluorophenyl Integration

Cross-coupling reactions (e.g., Suzuki) require precise control of ligands and catalysts to achieve regioselectivity. Fluorine’s electronegativity may influence reaction kinetics, necessitating optimized conditions to prevent dehalogenation .

Research Findings and Challenges

-

Regioselectivity : The thiadiazine ring’s substitution pattern (e.g., 5-phenyl vs. 2-fluorophenyl) heavily influences reactivity. Electron-withdrawing groups (e.g., fluorine) stabilize intermediates but may hinder nucleophilic attack .

-

Stability : The piperazine-thiadiazine linkage is prone to hydrolysis under acidic conditions, necessitating careful purification and storage .

-

Scalability : Multi-step syntheses often suffer from cumulative yield losses. For example, fluorophenyl coupling yields may drop to ~60% in large-scale reactions due to catalyst deactivation .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazine moiety. For instance, derivatives similar to this compound have shown promising activity against various cancer cell lines.

In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of thiadiazine derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on specific substitutions on the thiadiazine ring.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

Antimicrobial Activity

The antimicrobial properties of compounds containing thiadiazole and furan rings have also been extensively researched. Compounds with similar structures have exhibited significant antibacterial and antifungal activities.

Antibacterial Activity

The introduction of halogen substituents on the phenyl ring has been linked to enhanced antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 32 µg/mL to 47.5 µg/mL compared to standard antibiotics.

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 11c | S. aureus | 32 |

| 11e | E. coli | 47.5 |

Case Studies

In one notable case study, a series of thiadiazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Among them, a compound structurally related to this compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.

Summary of Findings

The findings indicate that (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride shows significant promise as an anticancer agent and an antimicrobial agent, warranting further investigation into its efficacy and mechanisms in clinical settings.

Mecanismo De Acción

The mechanism of action of (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride likely involves interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the thiadiazine and piperazine moieties could contribute to the overall activity profile. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Structural Comparison with Triazole Derivatives

The triazole derivative 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares fluorinated aromatic substituents but differs in core structure (1,2,4-triazole vs. 1,3,4-thiadiazine). Key distinctions include:

- Core Heterocycle: Triazoles are nitrogen-rich, five-membered rings, whereas thiadiazines are six-membered rings containing sulfur and nitrogen.

- Substituents : The triazole compound includes a sulfonylphenyl group and a difluorophenyl moiety, which may enhance steric bulk and polarity compared to the target compound’s phenyl-thiadiazine and piperazine groups.

Pharmacological Comparison with Thiophene Fentanyl Hydrochloride

Thiophene fentanyl hydrochloride (), a fentanyl analog, differs significantly in structure and application:

- Core Structure : Thiophene fentanyl contains a thiophene ring and piperidine core, contrasting with the thiadiazine-piperazine system of the target compound.

- Pharmacology : As an opioid, thiophene fentanyl targets μ-opioid receptors, while the target compound’s activity (if CNS-related) might involve distinct receptors or enzymes.

- Toxicity : Thiophene fentanyl’s toxicological profile is understudied , whereas fluorinated thiadiazines may exhibit different safety profiles due to structural divergence.

Data Table: Comparative Analysis

Actividad Biológica

The compound (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride represents a class of chemical entities that have garnered attention for their potential biological activities. This article reviews the synthesis, biological activity, and pharmacological potentials of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorophenyl derivatives with piperazine and thiadiazine moieties. The synthetic pathways often include various coupling reactions and can be optimized for yield and purity.

General Synthetic Route

- Preparation of Thiadiazine Derivative : The starting material is synthesized through cyclization reactions involving thioketones and hydrazines.

- Piperazine Coupling : The thiadiazine derivative is then coupled with piperazine using standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Formation of Hydrochloride Salt : The final product is converted to its hydrochloride form for improved solubility and stability.

Biological Activity

The biological activity of the compound has been evaluated across various studies, highlighting its potential in multiple therapeutic areas.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the thiadiazine ring have shown effectiveness against various bacterial strains, including resistant strains .

Anticancer Activity

The anticancer properties of similar compounds have been explored extensively. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves disruption of microtubule formation and induction of apoptosis .

Antiviral Activity

Some derivatives have also shown antiviral activity against viruses such as HPAI H5N1. This suggests a potential role in treating viral infections alongside bacterial pathogens .

Case Study 1: Antibacterial Evaluation

A study assessed the antibacterial efficacy of several thiadiazine derivatives against common pathogens. The results indicated that compounds similar to (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride exhibited significant inhibition zones against E. coli and S. aureus, suggesting a promising therapeutic application in treating bacterial infections .

Case Study 2: Anticancer Screening

In vitro studies on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that certain derivatives led to a reduction in cell viability with IC50 values significantly lower than conventional chemotherapeutics. This indicates a potential for developing new anticancer agents based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for synthesizing (2-fluorophenyl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride, and how can intermediates be characterized?

Methodological Answer :

- Synthesis : A plausible route involves coupling a 2-fluorobenzoyl chloride derivative with a piperazine intermediate containing the 1,3,4-thiadiazine moiety. For example, the piperazine-thiadiazine intermediate could be synthesized via cyclization of thiosemicarbazide derivatives with α-haloketones, as seen in analogous heterocyclic systems .

- Characterization : Use NMR (e.g., H and C) to confirm regiochemistry and purity. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in structurally related piperazine derivatives .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- Experimental Design :

- Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV at regular intervals (0, 24, 48, 72 hours).

- Identify degradation products using LC-MS/MS and compare with known impurities.

- Data Interpretation : Apply Arrhenius kinetics to predict shelf-life. Use principal component analysis (PCA) to correlate degradation pathways with structural vulnerabilities (e.g., hydrolytic cleavage of the thiadiazine ring) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer :

- Hypothesis Testing :

- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and blood-brain barrier permeability to explain bioavailability discrepancies .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect active metabolites that may contribute to in vivo efficacy.

- Theoretical Framework : Link results to structure-activity relationship (SAR) models, incorporating steric and electronic parameters of the fluorophenyl and thiadiazine groups .

Q. How can computational methods be integrated with experimental data to elucidate the compound’s mechanism of action?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Dock the compound into target proteins (e.g., kinases or GPCRs) predicted by homology modeling. Validate binding poses with mutagenesis studies.

- Validation : Correlate computed binding energies (e.g., MM-GBSA scores) with IC₅₀ values from enzyme inhibition assays. Use machine learning (Random Forest or SVM) to prioritize targets based on descriptor libraries .

Q. What advanced techniques are suitable for probing the compound’s interactions with biomembranes or protein targets?

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) to immobilized receptors.

- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures of the compound with purified targets (e.g., crystallography protocols in ).

- NMR Titration : Map binding epitopes by monitoring chemical shift perturbations in H-N HSQC spectra of isotopically labeled proteins .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results in different cell lines?

Methodological Answer :

- Experimental Replication :

- Standardize assay conditions (cell passage number, serum concentration, incubation time).

- Include positive controls (e.g., doxorubicin) to normalize inter-lab variability.

- Mechanistic Follow-Up : Perform RNA-seq or phosphoproteomics to identify cell-line-specific pathways affected by the compound. Cross-reference with databases (e.g., GDSC or CCLE) to link sensitivity to genetic biomarkers .

Theoretical and Methodological Frameworks

Q. How can a conceptual framework guide the optimization of this compound’s selectivity?

Methodological Answer :

- Framework Design :

- SAR Hypothesis : Modify substituents on the phenyl or thiadiazine rings to enhance target vs. off-target interactions.

- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression.

- Validation : Synthesize analogs and test in orthogonal assays (e.g., thermal shift assays for target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.